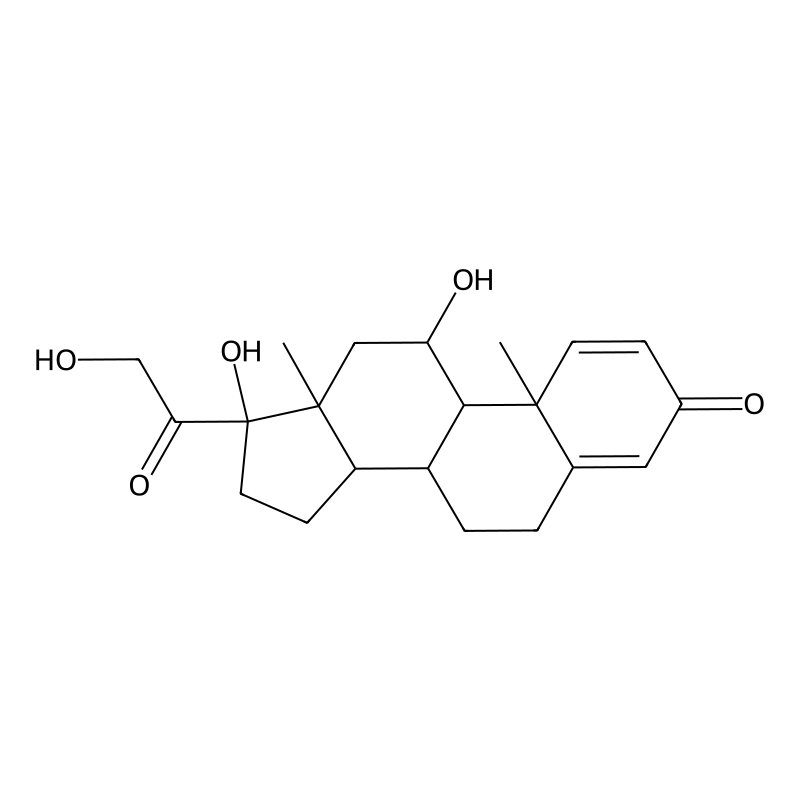

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is a steroid compound with significant biological activity. It is classified as a glucocorticoid and is structurally related to prednisolone, featuring three hydroxyl groups at positions 11, 17, and 21. The molecular formula for this compound is , and it has a molecular weight of approximately 360.45 g/mol . This compound is known for its anti-inflammatory and immunosuppressive properties, making it relevant in various therapeutic applications.

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, also known as prednisolone impurity F or epiprednisolone, is a steroid molecule with the chemical formula C21H28O5 PubChem: . While not a medication itself, research suggests it may be present as an impurity in prednisolone, a synthetic glucocorticoid medication Inxight Drugs: .

Here are some areas where this compound might be relevant for scientific research:

- Impurity Profiling and Quality Control of Prednisolone: Research efforts may focus on developing methods to detect and quantify 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione as an impurity in prednisolone formulations. This is crucial for ensuring the quality and consistency of the medication Key Organics: .

- Understanding Prednisolone Metabolism: Studies might investigate how the body metabolizes prednisolone and whether 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is a byproduct of this process. This knowledge could be valuable for optimizing prednisolone therapy NCBI Bookshelf:

The chemical reactivity of 11,17,21-trihydroxypregna-1,4-diene-3,20-dione primarily involves its hydroxyl groups, which can participate in various reactions such as:

- Esterification: The hydroxyl groups can react with acids to form esters.

- Oxidation: The hydroxyl groups may be oxidized to form ketones or aldehydes.

- Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.

These reactions are crucial for modifying the compound for pharmaceutical formulations or for studying its metabolic pathways.

This compound exhibits potent biological activities typical of glucocorticoids:

- Anti-inflammatory Effects: It reduces inflammation by inhibiting the release of inflammatory mediators.

- Immunosuppressive Activity: It suppresses the immune response, making it useful in treating autoimmune diseases.

- Metabolic Effects: It influences carbohydrate metabolism and can affect lipid metabolism as well .

Research indicates that its biological effects are mediated through interactions with glucocorticoid receptors, leading to changes in gene expression.

Synthesis of 11,17,21-trihydroxypregna-1,4-diene-3,20-dione can be achieved through several methods:

- Chemical Synthesis:

- Starting from steroid precursors like cholesterol or pregnenolone.

- Multiple steps involving oxidation and reduction processes to introduce hydroxyl groups at the desired positions.

- Biotransformation:

- Utilizing microbial or enzymatic systems to modify existing steroids into the target compound.

- Semi-synthesis:

- Deriving from natural sources such as plant steroids through selective modifications.

These methods allow for the production of the compound in sufficient quantities for research and therapeutic use.

The applications of 11,17,21-trihydroxypregna-1,4-diene-3,20-dione are diverse:

- Pharmaceuticals: Used in formulations for treating inflammatory and autoimmune conditions.

- Research: Studied for its effects on cellular mechanisms related to inflammation and immune response.

- Therapeutic Development: Potential use in developing new drugs targeting glucocorticoid receptors.

Its role in experimental cancer therapies has also been explored due to its ability to modulate immune responses .

Studies on the interactions of 11,17,21-trihydroxypregna-1,4-diene-3,20-dione with other compounds have highlighted:

- Synergistic Effects: When used in combination with other anti-inflammatory agents.

- Receptor Binding: Its affinity for glucocorticoid receptors compared to other corticosteroids.

Such studies are essential for understanding its pharmacodynamics and optimizing therapeutic regimens.

Several compounds share structural similarities with 11,17,21-trihydroxypregna-1,4-diene-3,20-dione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Prednisolone | Commonly used glucocorticoid | |

| Dexamethasone | More potent anti-inflammatory effects | |

| Hydrocortisone | Naturally occurring corticosteroid | |

| Betamethasone | Higher anti-inflammatory potency |

Uniqueness

The uniqueness of 11,17,21-trihydroxypregna-1,4-diene-3,20-dione lies in its specific arrangement of hydroxyl groups and its resulting biological activity profile. While similar compounds may exhibit comparable properties, variations in structure often lead to differences in potency and side effects.